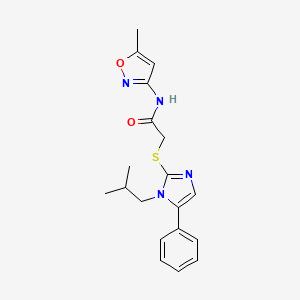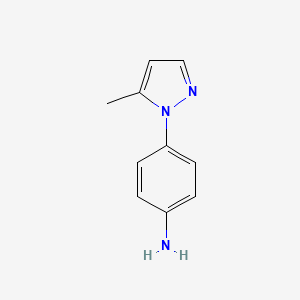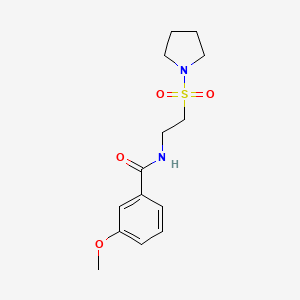
3-methyl-N-((1-methylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with sulfonyl chloride in the presence of a base. For instance, paper describes the synthesis of sulfonamides bearing a 1,4-benzodioxin ring by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using aqueous Na2CO3. Similarly, paper details the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides by reacting naphthalen-1-amine with 4-methylbenzenesulfonyl chloride, followed by substitution with alkyl/aralkyl halides in the presence of lithium hydride.
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and computational methods. Paper provides an example of such analysis, where the molecular geometry, vibrational wavenumbers, NMR chemical shifts, and electronic absorption wavelengths of a sulfonamide molecule were studied using both experimental and computational methods, including DFT/B3LYP functional with the 6-311G(d,p) basis set. The study also included HOMO-LUMO analyses to support electronic transitions observed in the UV-Vis spectrum.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be influenced by their molecular structure. For example, paper discusses the antitumor activity of sulfonamides and their ability to inhibit cell cycle progression, which is related to their structure and the presence of specific functional groups. The paper also mentions the use of high-density oligonucleotide microarray analysis to characterize the drug-sensitive cellular pathways affected by these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, can significantly affect their pharmacological profiles. Paper highlights the poor water solubility of a sulfonamide analog, which necessitates its delivery in a formulation. The paper also discusses the importance of structural motifs for chemical modification to improve pharmacological properties. Additionally, paper describes the crystal structure and hydrogen bonding patterns of 2-phenoxybenzenesulfonamide, which can provide insights into the intermolecular interactions and stability of similar compounds.
科学的研究の応用
Novel Cyclic Compounds and Pharmaceutical Applications
Research led by Kaneda (2020) focuses on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. This includes the development of unique polyheterocyclic compounds and multifunctional click cycloalkyne agents. The study emphasizes the versatility of aminobenzenesulfonamide derivatives in organic syntheses and their significant potential in the pharmaceutical industry, suggesting that compounds with a sulfonamide group could have wide-ranging applications in drug discovery and development (Kaneda, 2020).
Sulfonamide-Based Drug Development
Another piece of research highlights the ongoing interest in sulfonamide derivatives for their broad bioactive spectrum. These compounds have found applications as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsion agents, among others. The review by He Shichao et al. (2016) systematically categorizes sulfonamide-based research, pointing out the vast medicinal applications and the potential for developing new drug molecules with enhanced efficacy and reduced toxicity. This underlines the importance of sulfonamide compounds in medicinal chemistry and their potential for therapeutic use (He Shichao et al., 2016).
Photosensitive Protecting Groups
In the realm of synthetic chemistry, sulfonamide derivatives, including those with specific functional groups, are used as photosensitive protecting groups. Amit, Zehavi, and Patchornik (1974) discuss the application of such groups in facilitating controlled reactions in synthetic pathways, which is crucial for the development of complex organic compounds. This review indicates the potential of sulfonamide compounds in advanced synthetic applications, providing a foundation for innovative chemical synthesis techniques (Amit, Zehavi, & Patchornik, 1974).
特性
IUPAC Name |
3-methyl-N-[(1-methylpiperidin-4-yl)methyl]-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-4-11-22-17-6-5-16(12-14(17)2)23(20,21)18-13-15-7-9-19(3)10-8-15/h5-6,12,15,18H,4,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPVDXWBHXCPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)
![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)


![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)





![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)

